molecular formula C20H22N2O4S B2638470 Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate CAS No. 1207039-29-9

Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate

Cat. No. B2638470
CAS RN: 1207039-29-9
M. Wt: 386.47
InChI Key: RTLRRKBTSIBFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which are part of the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antibacterial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which are structurally similar to the compound , have been synthesized and screened for their antibacterial activity . The minimum inhibitory concentration (MIC) method was used for this purpose, taking ampicillin and streptomycin as standard drugs .

Anticancer Agents

Compounds structurally similar to “Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate” have been synthesized and assessed for their in vitro anticancer activity against human breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer cell lines (HCT-116) . One of the compounds exhibited excellent anticancer activity versus all tested cancer cell lines with IC50 values ranging from 0.7 to 1.4 μg/mL .

Synthesis of Novel Drugs

The thiophene nucleus, which is part of the compound , is a key component in the synthesis of novel drugs . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain the thiophene nucleus .

Material Science

Apart from medicinal chemistry, thiophene and its derivatives also find applications in material science . They attract great interest in industry as well as academia .

Synthesis of Functionalized Pyrans

The compound can be used in the synthesis of functionalized pyrans . These pyrans have been synthesized by one-pot three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde with three active methylene cyanoacetic acid derivatives .

Mechanism of Action

properties

IUPAC Name

ethyl 4-oxo-4-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-26-19(24)8-7-18(23)21-16-6-5-14-9-10-22(13-15(14)12-16)20(25)17-4-3-11-27-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLRRKBTSIBFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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